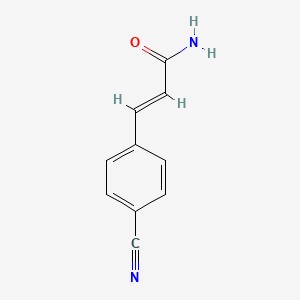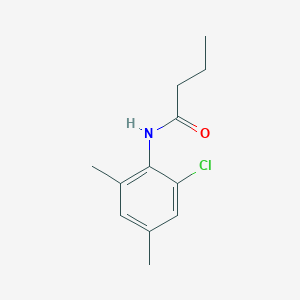![molecular formula C10H9BrClNO3 B7458827 Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications. This compound is a derivative of benzoic acid and is commonly used in various laboratory experiments.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate may reduce inflammation and pain.
Biochemical and Physiological Effects
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant properties and may protect against oxidative stress. Additionally, Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate has been shown to have anti-cancer properties and may inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate has several advantages for laboratory experiments. It is readily available, inexpensive, and easy to synthesize. Additionally, it has shown promising results in various applications such as the synthesis of novel compounds and the treatment of diseases.
However, there are also limitations to the use of Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate in laboratory experiments. It is a relatively new compound, and its safety profile and toxicity are not fully understood. Additionally, its mechanism of action is not fully elucidated, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for the use of Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate in scientific research. One potential application is in the development of novel anti-inflammatory and analgesic drugs. Additionally, it may have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Conclusion
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate is a promising compound that has gained significant attention in scientific research. It has shown potential in the synthesis of novel compounds and the treatment of various diseases. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications. Despite its limitations, Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate is a valuable tool for laboratory experiments and has the potential to lead to significant advancements in scientific research.
Synthesis Methods
The synthesis of Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate involves the reaction of 5-bromoanthranilic acid with thionyl chloride to form 5-bromo-2-chlorobenzoic acid. This is then reacted with methyl alcohol and potassium carbonate to form Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate. This synthesis method has been optimized and can be easily replicated in the laboratory.
Scientific Research Applications
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate has been widely used in scientific research due to its potential applications. It has been used in the synthesis of various compounds such as benzofuran derivatives, pyrazole derivatives, and quinazoline derivatives. These compounds have shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
properties
IUPAC Name |
methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c1-16-10(15)7-4-6(11)2-3-8(7)13-9(14)5-12/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVKJLBLFEMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)




![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
